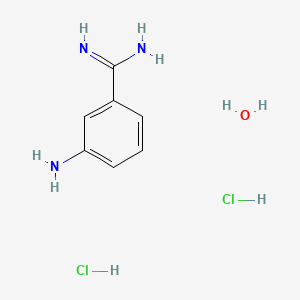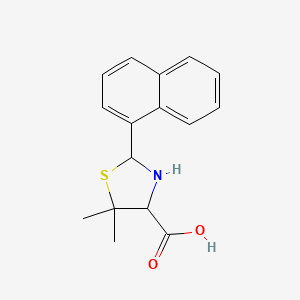
5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid: is a synthetic compound with the molecular formula C16H17NO2S and a molecular weight of 287.38 g/mol. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of naphthyl derivatives with thiazolidine precursors under controlled conditions. One common method includes the use of formaldehyde and DL-penicillamine . The reaction is carried out in the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that include the use of green chemistry principles to minimize environmental impact. Techniques such as nano-catalysis and multicomponent reactions are employed to enhance selectivity and efficiency .
化学反応の分析
Types of Reactions: 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the naphthyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include various thiazolidine derivatives with altered functional groups, which can be further utilized in medicinal chemistry .
科学的研究の応用
Chemistry: In chemistry, 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the development of probes for studying enzyme activities and protein interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its derivatives are being investigated as potential drug candidates .
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .
作用機序
The mechanism of action of 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazolidine ring is known to enhance the compound’s binding affinity to these targets, leading to various biological effects . The pathways involved include modulation of enzyme activities and inhibition of specific protein functions .
類似化合物との比較
5,5-Dimethyl-1,3-thiazolane-4-carboxylic acid: This compound shares the thiazolidine core but lacks the naphthyl group, resulting in different biological activities.
2-Isopropyl-5,5-dimethylthiazolidine-4-carboxylic acid: This compound has an isopropyl group instead of the naphthyl group, leading to variations in its chemical reactivity and applications.
5,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1,3-thiazolidine-4-carboxylic acid: This derivative has additional hydroxyl groups, which influence its solubility and biological interactions.
Uniqueness: The presence of the naphthyl group in 5,5-Dimethyl-2-naphthyl-1,3-thiazolidine-4-carboxylic acid imparts unique properties, such as enhanced hydrophobic interactions and increased binding affinity to certain biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and drug discovery.
特性
IUPAC Name |
5,5-dimethyl-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-16(2)13(15(18)19)17-14(20-16)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13-14,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBPQXOKHCBSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Fluoro-4-{[(2-hydroxycyclobutyl)amino]methyl}benzonitrile](/img/structure/B2950301.png)
![7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
![N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2950303.png)
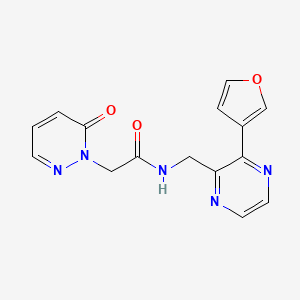
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2950306.png)
![3-(2,5-dichlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2950307.png)

![N-(2,4-dimethylphenyl)-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2950309.png)
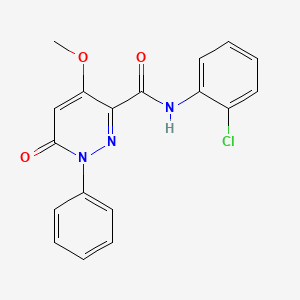
![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2950314.png)
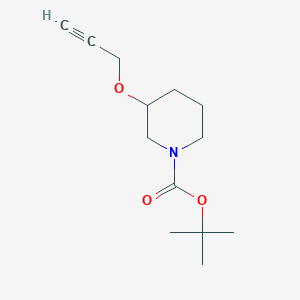
![4-(thiophen-2-ylmethyl)-1-((4-vinylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950320.png)
![2-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B2950321.png)
